molecular formula C16H14N4OS B6062487 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Cat. No.: B6062487
M. Wt: 310.4 g/mol
InChI Key: KQDIVKHEKNWGPT-LICLKQGHSA-N
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Description

4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring and the phenolic group in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-4-2-3-5-14(11)15-18-19-16(22)20(15)17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIVKHEKNWGPT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves the condensation of 3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazole with 4-hydroxybenzaldehyde. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Mechanism of Action

The biological activity of 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The phenolic group can participate in hydrogen bonding and π-π interactions with proteins, affecting their function. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL stands out due to its unique combination of a triazole ring and a phenolic group, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an antimicrobial agent and a corrosion inhibitor makes it a versatile compound with multiple applications .

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